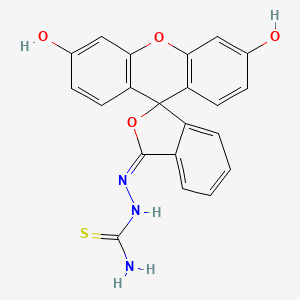

Flths

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

75323-82-9 |

|---|---|

分子式 |

C21H15N3O4S |

分子量 |

405.4 g/mol |

IUPAC 名称 |

[(E)-(3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-ylidene)amino]thiourea |

InChI |

InChI=1S/C21H15N3O4S/c22-20(29)24-23-19-13-3-1-2-4-14(13)21(28-19)15-7-5-11(25)9-17(15)27-18-10-12(26)6-8-16(18)21/h1-10,25-26H,(H3,22,24,29)/b23-19+ |

InChI 键 |

HOUJZQLNVOLPOY-FCDQGJHFSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NNC(=S)N)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

手性 SMILES |

C1=CC=C2C(=C1)/C(=N\NC(=S)N)/OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

规范 SMILES |

C1=CC=C2C(=C1)C(=NNC(=S)N)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

同义词 |

FLTHS fluorescein thiosemicarbazide |

产品来源 |

United States |

Foundational & Exploratory

Introduction: The FLT3 Receptor and its Ligand

An In-Depth Technical Guide to the FLT3 Signaling Pathway in Normal Hematopoiesis

For Researchers, Scientists, and Drug Development Professionals

The FMS-like tyrosine kinase 3 (FLT3), also known as fetal liver kinase-2 (FLK2) or CD135, is a class III receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells (HSPCs).[1][2][3] Encoded by the FLT3 gene on chromosome 13q12, the receptor is primarily expressed on immature hematopoietic cells, including myeloid, lymphoid, and dendritic cell progenitors.[4][5]

The structure of the FLT3 receptor consists of five extracellular immunoglobulin-like domains, a transmembrane domain, a juxtamembrane (JM) domain, and a cytoplasmic domain with a split tyrosine kinase (TK) motif.[5][6][7] The ligand for FLT3, known as FLT3 Ligand (FL), is a transmembrane protein that can be cleaved to produce a soluble, biologically active homodimer.[6] FL is expressed by bone marrow stromal cells and various hematopoietic cells.[6][8]

Binding of FL to the FLT3 receptor induces receptor homodimerization and a conformational change, leading to the autophosphorylation of tyrosine residues within the kinase domains.[4][7] This activation event initiates a cascade of downstream signaling pathways crucial for normal hematopoiesis.[2] While FLT3 signaling is vital for the development of multipotent stem cells and B-lymphoid progenitors, its ligand, FL, shows limited proliferative effect on its own.[4][6] Instead, it potently synergizes with other hematopoietic cytokines and growth factors, such as Stem Cell Factor (SCF), Interleukin-3 (IL-3), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), to promote the generation of hematopoietic colonies.[4][8][9]

FLT3 Expression in the Hematopoietic Hierarchy

FLT3 expression is tightly regulated and largely restricted to early hematopoietic progenitors.[6][10] In normal bone marrow, its expression is found on CD34+ cells, which are characteristic of primitive hematopoietic progenitors.[10][11] Studies in both human and murine models have delineated its expression across different stages of hematopoietic development, although some key differences exist.

In humans, FLT3 is uniformly expressed on the hematopoietic stem cell (HSC) population capable of long-term reconstitution.[12][13] Its expression continues along the granulocyte/macrophage pathway, including in common myeloid progenitors (CMPs) and granulocyte/macrophage progenitors (GMPs), as well as in early lymphoid progenitors.[12][13] In contrast, murine studies suggest that Flt3 expression begins downstream of the long-term HSCs, marking the loss of self-renewal capacity.[14][15] Murine Flt3 is expressed in multipotent progenitors (MPPs), lymphoid-primed multipotent progenitors (LMPPs), and common lymphoid progenitors (CLPs).[4][16]

This differential expression pattern between species is a critical consideration when using mouse models to study human hematopoiesis and FLT3-related pathologies.[13]

The Core FLT3 Signaling Cascade

Upon ligand binding and receptor dimerization, the phosphorylated tyrosine residues on the activated FLT3 receptor serve as docking sites for various adaptor proteins and signaling molecules containing Src Homology 2 (SH2) domains.[17][18] This leads to the activation of three major downstream signaling pathways: the PI3K/AKT pathway, the RAS/MAPK pathway, and the STAT pathway. These pathways collectively regulate cell proliferation, survival, and differentiation.[5][19][20]

Caption: Overview of the FLT3 signaling pathway upon ligand binding.

PI3K/AKT Pathway

The activated FLT3 receptor recruits and activates Phosphoinositide 3-kinase (PI3K).[7][20] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B).[5][7] Activated AKT is a crucial mediator of cell survival signals, primarily through the inhibition of pro-apoptotic proteins and the negative regulation of transcription factors like FoxO3a, which promotes apoptosis.[5]

RAS/MAPK Pathway

FLT3 activation leads to the recruitment of the adaptor protein Growth factor receptor-bound protein 2 (GRB2), which in turn recruits the Son of Sevenless (SOS) guanine nucleotide exchange factor.[4][17] This complex activates RAS by promoting the exchange of GDP for GTP.[20] Activated RAS initiates the mitogen-activated protein kinase (MAPK) cascade, sequentially activating RAF, MEK, and finally ERK (extracellular signal-regulated kinase).[7][20] The ERK pathway is a primary driver of cell proliferation and differentiation.[19]

STAT Pathway

In normal hematopoiesis, FLT3 activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[4] Upon phosphorylation, STAT5 proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[18][20]

Quantitative Data on FLT3 Expression

The level of FLT3 expression varies across different hematopoietic cell populations and can be quantified using techniques like flow cytometry.

Table 1: FLT3 Surface Protein Expression in Murine Hematopoietic Progenitors

| Cell Population | Description | % FLT3+ Cells (Mean ± SEM) |

|---|---|---|

| MPP | Multipotent Progenitor | 63.7 ± 3%[21] |

| CMP | Common Myeloid Progenitor | 36.8 ± 1.4%[21] |

| GMP | Granulocyte-Macrophage Progenitor | 15.7 ± 0.9%[21] |

| LT-HSC | Long-Term Hematopoietic Stem Cell | 18.6 ± 3.8% (M-CSFR+ subset) |

| ST-HSC | Short-Term Hematopoietic Stem Cell | 23.4 ± 3.6% (M-CSFR+ subset) |

Data derived from flow cytometry analysis of C57/BL6 mouse bone marrow.[21]

Table 2: FLT3 Expression in Human Leukemic Cell Lines (Flow Cytometry)

| Cell Line | Lineage | Relative FLT3 Expression (ΔMFI ± SD) |

|---|---|---|

| EoL-1 | Eosinophilic Leukemia | 5.60 ± 0.72[22] |

| MV4-11 | AML (Biphenotypic B-myelomonocytic) | 3.53 ± 0.93[22] |

| HL-60 | AML (Promyelocytic) | 1.74 ± 0.10[22] |

| Molt-4 | T-cell ALL | 1.00 ± 0.64[22] |

| U937 | Histiocytic Lymphoma (Monocytic) | 0.66 ± 0.46[22] |

| K562 | CML (Erythroleukemia) | 0.59 ± 0.57[22] |

ΔMFI (delta Mean Fluorescence Intensity) represents the shift in fluorescence compared to an isotype control, indicating relative surface protein levels.[22]

Key Experimental Protocols

Protocol: Flow Cytometric Analysis of FLT3 Surface Expression

This protocol outlines the general steps for quantifying FLT3 expression on the surface of hematopoietic cells.

Objective: To determine the percentage of FLT3-positive cells and the relative expression level (MFI) within a heterogeneous cell population (e.g., bone marrow mononuclear cells).

Materials:

-

Single-cell suspension of hematopoietic cells (e.g., bone marrow aspirate, peripheral blood).

-

Phosphate-Buffered Saline (PBS).

-

FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide).

-

Fc receptor blocking reagent (e.g., Human TruStain FcX™).

-

Fluorochrome-conjugated anti-human CD135 (FLT3) antibody.

-

Fluorochrome-conjugated isotype control antibody.

-

Antibodies for lineage markers (e.g., CD34, CD38, lineage cocktail) to identify specific progenitor populations.

-

Viability dye (e.g., 7-AAD or DAPI).

-

Flow cytometer.

Methodology:

-

Cell Preparation: Isolate mononuclear cells from the sample using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells with PBS and resuspend in FACS buffer to a concentration of 1x10^7 cells/mL.

-

Fc Receptor Blocking: Incubate the cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Antibody Staining: Aliquot 1x10^6 cells per tube. Add the pre-titrated fluorochrome-conjugated anti-FLT3 antibody and other cell surface marker antibodies. In a separate tube, add the corresponding isotype control antibody for the FLT3 channel.

-

Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.

-

Viability Staining: Resuspend the cell pellet in FACS buffer containing a viability dye.

-

Data Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events (e.g., 100,000 to 1,000,000) to analyze rare progenitor populations.

-

Data Analysis:

-

Gate on single, viable cells.

-

Identify the hematopoietic progenitor population of interest using specific markers (e.g., Lineage-negative, CD34+).

-

Within the target population, use the isotype control to set the gate for FLT3 positivity.

-

Quantify the percentage of FLT3+ cells and the Mean Fluorescence Intensity (MFI) of the positive population.[22]

-

Protocol: PCR-Based Detection of FLT3-ITD Mutations

This protocol provides a general workflow for detecting internal tandem duplication (ITD) mutations in the juxtamembrane domain of the FLT3 gene, a common alteration in acute myeloid leukemia (AML).

Objective: To amplify the FLT3 juxtamembrane region from genomic DNA and identify the presence of larger PCR products indicative of an ITD mutation via fragment analysis.

Materials:

-

Genomic DNA (gDNA) extracted from patient cells.

-

PCR primers flanking the FLT3 juxtamembrane domain (Exons 14 and 15). One primer should be fluorescently labeled (e.g., with 6-FAM).

-

Taq DNA polymerase and PCR buffer.

-

dNTPs.

-

Thermocycler.

-

Capillary electrophoresis-based genetic analyzer.

-

Size standard (e.g., GeneScan LIZ size standard).

-

Formamide.

Methodology:

-

PCR Amplification:

-

Set up a PCR reaction containing gDNA, forward and reverse primers (one fluorescently labeled), Taq polymerase, buffer, and dNTPs.[23]

-

Use a standard PCR program:

-

Initial denaturation (e.g., 95°C for 5 minutes).

-

30-35 cycles of:

-

Denaturation (95°C for 30 seconds).

-

Annealing (e.g., 60°C for 30 seconds).

-

Extension (72°C for 45 seconds).

-

-

Final extension (72°C for 10 minutes).

-

-

-

Fragment Analysis Preparation:

-

Dilute the PCR product.

-

Prepare a mixture of the diluted PCR product, a size standard, and formamide.

-

Denature the mixture by heating at 95°C for 3 minutes, followed by a rapid chill on ice.[23]

-

-

Capillary Electrophoresis:

-

Load the samples onto a genetic analyzer.

-

The instrument will separate the DNA fragments by size with single-nucleotide resolution.

-

-

Data Analysis:

-

Analyze the output using appropriate software (e.g., GeneMapper).

-

A wild-type (WT) sample will show a single peak at the expected size (e.g., ~329 bp).

-

An ITD-positive sample will show the WT peak plus one or more larger peaks, with the size difference corresponding to the length of the inserted duplicated sequence.[23] The ratio of the mutant to wild-type peak areas can be used to estimate the allelic ratio.

-

Caption: Workflow for FLT3-ITD mutation detection by fragment analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FMS-like tyrosine kinase 3 in normal hematopoiesis and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Cytokine Flt3-Ligand in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Development - Flt3 signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. Human Flt3 is expressed at the hematopoietic stem cell and the granulocyte/macrophage progenitor stages to maintain cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. rupress.org [rupress.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Selective Expression of Flt3 within the Mouse Hematopoietic Stem Cell Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. FLT3, a prognostic biomarker for acute myeloid leukemia (AML): Quantitative monitoring with a simple anti‐FLT3 interaction and flow cytometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. thermofisher.com [thermofisher.com]

The Role of Fms-like Tyrosine Kinase 3 (FLT3) Ligand in Stem Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fms-like tyrosine kinase 3 (FLT3) ligand, also known as FL, is a critical cytokine in the regulation of hematopoietic stem and progenitor cell (HSPC) proliferation and differentiation. Acting through its cognate receptor, FLT3 (a class III receptor tyrosine kinase), FL plays a pivotal role in the expansion and maintenance of the HSPC pool. While its standalone effect on proliferation is modest, FL exhibits potent synergistic activity with a host of other hematopoietic growth factors and interleukins, making it an indispensable component in many ex vivo stem cell expansion protocols. This technical guide provides an in-depth overview of the mechanisms of FL action, associated signaling pathways, quantitative effects on stem cell populations, and detailed experimental protocols for its use in research and development.

Introduction to FLT3 Ligand and its Receptor

FLT3 ligand is a type I transmembrane protein that can be proteolytically cleaved to release a soluble, biologically active homodimer.[1] It is expressed by various cells within the bone marrow microenvironment, including stromal cells and fibroblasts.[1] The receptor, FLT3 (also known as Flk-2 or STK-1), is predominantly expressed on primitive hematopoietic progenitors, including CD34+ cells, but is largely absent on more differentiated cells.[2] This restricted expression pattern underscores its importance in the early stages of hematopoiesis.[2] The binding of FL to FLT3 induces receptor dimerization and autophosphorylation of tyrosine residues within the cytoplasmic domain, initiating a cascade of downstream signaling events that drive cellular proliferation and survival.[2][3]

Mechanism of Action and Signaling Pathways

Upon ligand binding, the activated FLT3 receptor serves as a docking site for various signaling molecules, leading to the activation of multiple downstream pathways crucial for stem cell proliferation and survival.[2][4] The primary signaling cascades initiated by FLT3 activation include:

-

PI3K/Akt Pathway: This pathway is central to promoting cell survival and inhibiting apoptosis. Activated FLT3 recruits and activates Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). Akt then phosphorylates a range of downstream targets that regulate cell cycle progression and block apoptotic signals.[3]

-

RAS/MAPK (ERK) Pathway: The activation of the Ras-Raf-MEK-ERK cascade is a key driver of cell proliferation. FLT3 activation leads to the recruitment of GRB2, which activates Ras, ultimately resulting in the phosphorylation and activation of ERK1/2. Activated ERK translocates to the nucleus to regulate the expression of genes involved in cell division.[3][4]

-

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, are also activated following FLT3 ligation.[2][4] This activation can occur through both Janus kinase (JAK)-dependent and independent mechanisms. Phosphorylated STAT proteins dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation and differentiation.[2]

Caption: FLT3 signaling pathways activated by ligand binding.

Quantitative Effects on Stem Cell Proliferation

FLT3 ligand on its own is a weak mitogen for hematopoietic stem cells.[5][6] Its primary role is to synergize with other cytokines to enhance the proliferation and expansion of primitive hematopoietic cells.[1][5] The tables below summarize quantitative data from various studies on the effects of FL on stem and progenitor cell expansion.

Table 1: Expansion of Human Hematopoietic Cells with FLT3 Ligand in Liquid Culture

| Cell Type | Cytokine Combination | Culture Duration (days) | Fold Expansion (Mean ± SD or Range) | Reference |

| CD34+ cells (Umbilical Cord Blood) | FL + TPO + IL-3 + IL-6 | 14 | 23.8 ± 11.3 (CD34+ cells) | [7] |

| CD34+CD38- cells (Umbilical Cord Blood) | FL + TPO + IL-3 + IL-6 | 14 | 33.9 ± 28.6 | [7] |

| CFU-MK (Umbilical Cord Blood) | FL + TPO + IL-3 + IL-6 | 14 | 584 ± 220 | [7] |

| Total Nucleated Cells (Umbilical Cord Blood) | FL + TPO + IL-3 + IL-6 | 14 | 300 ± 115 | [7] |

| Pro-B cells (Human Fetal Bone Marrow) | FL + IL-7 + IL-3 | 21 | 40- to 50-fold | [8] |

| Total Nucleated Cells (Umbilical Cord Blood) | FL + SCF + TPO (feeder-free) | 10 | ~20-fold | [9] |

| Total Nucleated Cells (Umbilical Cord Blood) | FL only (with MSC feeder) | 10 | ~20-fold | [9] |

| Total Nucleated Cells (Umbilical Cord Blood) | FL + SCF + TPO (with MSC feeder) | 10 | ~74-fold | [9] |

CFU-MK: Colony-Forming Unit-Megakaryocyte; TPO: Thrombopoietin; IL: Interleukin; SCF: Stem Cell Factor; MSC: Mesenchymal Stem Cell.

Table 2: Synergistic Effects of FLT3 Ligand on Murine Progenitor Colony Formation

| Progenitor Cell Type | Cytokine Combination | Fold Expansion of Progenitors (after 2 weeks) | Reference |

| Lin-Sca-1+ | FL + G-CSF | > 40-fold | [6] |

| Lin-Sca-1+ | FL + IL-11 | > 40-fold | [6] |

G-CSF: Granulocyte Colony-Stimulating Factor; IL: Interleukin.

Experimental Protocols

Ex Vivo Expansion of Human CD34+ Cells

This protocol describes a common method for the expansion of hematopoietic stem and progenitor cells from human umbilical cord blood.

Materials:

-

Human umbilical cord blood CD34+ cells (isolated via magnetic-activated cell sorting)

-

Serum-free expansion medium (e.g., Stemspan™)

-

Recombinant human cytokines:

-

FLT3 Ligand (100 ng/mL)

-

Thrombopoietin (TPO) (100 ng/mL)

-

Stem Cell Factor (SCF) (100 ng/mL)

-

-

Cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thaw cryopreserved CD34+ cells or use freshly isolated cells.

-

Seed the cells at a density of 1 x 10^4 to 5 x 10^4 cells/mL in the serum-free expansion medium.

-

Supplement the medium with the cytokine cocktail: FL (100 ng/mL), TPO (100 ng/mL), and SCF (100 ng/mL).[9][10]

-

Culture the cells for 10-14 days in a humidified incubator at 37°C with 5% CO2.[7][9]

-

Monitor cell proliferation by performing cell counts every 2-3 days.

-

At the end of the culture period, harvest the cells and assess the expansion of total nucleated cells and CD34+ cells by flow cytometry.

-

Functional assays, such as colony-forming unit (CFU) assays, can be performed to evaluate the differentiation potential of the expanded cells.[9]

Co-culture of Hematopoietic Stem Cells with Mesenchymal Stem Cells

Co-culturing with a feeder layer of mesenchymal stem cells (MSCs) can significantly enhance HSC expansion, with FL playing a key role in this system.[9][10]

Materials:

-

Human CD34+ cells

-

Placenta-derived or bone marrow-derived MSCs

-

Serum-free expansion medium

-

Recombinant human FLT3 Ligand (100 ng/mL)

-

Culture plates

-

Irradiator

Procedure:

-

Culture and expand MSCs to 90% confluency in a culture plate.

-

Irradiate the MSCs (e.g., 16 Gy for 30 minutes) to create a feeder layer.[10]

-

Seed CD34+ cells on top of the irradiated MSC feeder layer in serum-free expansion medium.

-

Culture for 10 days, monitoring cell expansion as described above.

-

This co-culture system with FL alone has been shown to achieve a 20-fold expansion of total nucleated cells, comparable to feeder-free cultures with a three-cytokine cocktail (FL, SCF, TPO).[9]

References

- 1. ashpublications.org [ashpublications.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. The flt3 ligand: a hematopoietic stem cell factor whose activities are distinct from steel factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The FLT3 ligand potently and directly stimulates the growth and expansion of primitive murine bone marrow progenitor cells in vitro: synergistic interactions with interleukin (IL) 11, IL-12, and other hematopoietic growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of flt-3 ligand in combination with TPO on the expansion of megakaryocytic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The FLK2/FLT3 ligand synergizes with interleukin-7 in promoting stromal-cell-independent expansion and differentiation of human fetal pro-B cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Important Role of FLT3-L in Ex Vivo Expansion of Hematopoietic Stem Cells following Co-Culture with Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Downstream Targets of Wild-type FLT3 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3), a class III receptor tyrosine kinase, is a critical regulator of normal hematopoiesis, governing the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Unlike the constitutively active FLT3 mutants extensively studied in acute myeloid leukemia (AML), wild-type FLT3 signaling is tightly regulated by its cognate ligand (FLT3 Ligand, FL). Activation initiates a cascade of downstream signaling events crucial for normal blood cell development. This technical guide provides an in-depth exploration of the core downstream signaling pathways and molecular targets of wild-type FLT3 activation. It includes detailed summaries of key signaling cascades, comparative quantitative data on protein phosphorylation, comprehensive experimental protocols for studying these pathways, and detailed visualizations to elucidate complex molecular interactions and workflows.

Activation of the Wild-Type FLT3 Receptor

In its quiescent state, wild-type FLT3 exists as a monomer on the cell surface. The signaling cascade is initiated by the binding of FLT3 Ligand (FL), a transmembrane protein that can also be released as a soluble homodimer.[1][2] Ligand binding induces the homodimerization of two FLT3 receptor molecules. This conformational change brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues within the juxtamembrane and kinase domains.[1] These newly phosphorylated tyrosine residues serve as docking sites for a host of downstream adaptor proteins and enzymes, thereby initiating intracellular signaling.[3]

Core Downstream Signaling Pathways

Upon ligand-induced activation, wild-type FLT3 primarily signals through two major pathways: the RAS/MAPK pathway and the PI3K/AKT pathway. The role of STAT5 activation, a hallmark of oncogenic FLT3-ITD signaling, is minimal or absent in wild-type FLT3 signaling.[4][5][6]

The RAS/MAPK Pathway

The RAS/Mitogen-Activated Protein Kinase (MAPK) pathway is a key cascade regulating cell proliferation and differentiation. Activation of wild-type FLT3 leads to the recruitment of the Growth factor receptor-bound protein 2 (Grb2) adaptor protein, which in turn recruits the Son of Sevenless (SOS) guanine nucleotide exchange factor to the plasma membrane.[1] SOS then activates RAS proteins by promoting the exchange of GDP for GTP. This triggers the sequential phosphorylation and activation of RAF, MEK, and finally the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7] Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors that drive cell cycle progression. The process also involves the tyrosine phosphorylation of adaptor proteins like Shc and the phosphatase SHP-2, which modulate the signal.[8]

The PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is central to promoting cell survival and inhibiting apoptosis. The p85 regulatory subunit of PI3K can be recruited to the activated FLT3 receptor complex, leading to the activation of the p110 catalytic subunit.[3] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with Pleckstrin homology (PH) domains, such as AKT (also known as Protein Kinase B) and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and full activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of substrates to inhibit apoptosis and promote cell survival.[6]

The Role of STAT5

Signal Transducer and Activator of Transcription 5 (STAT5) is a key transcription factor in hematopoietic cell signaling. While constitutively active FLT3-ITD mutants are potent activators of STAT5, ligand-stimulated wild-type FLT3 is reported to not activate STAT5, or to do so only weakly.[4][5] Studies using Ba/F3 cells have shown that FL stimulation of wild-type FLT3 activates AKT and MAPK, but not STAT5.[5] In contrast, FLT3-ITD strongly induces STAT5 phosphorylation.[5][9] This distinction is a critical differentiator between physiological and oncogenic FLT3 signaling. The strong STAT5 activation by FLT3-ITD is a key driver of leukemic cell proliferation and survival.[9]

Quantitative Analysis of Downstream Targets

| Protein | Phosphorylation Site | Pathway Association | Log2 Fold Change (FLT3-ITD vs. FLT3-WT) | Significance (p-value) | Reference |

| STAT5A | Y694 | STAT Signaling | Significantly Higher in ITD | < 0.05 | [8][10] |

| LYN | Y265/Y244 | SRC Family Kinase Signaling | Significantly Higher in ITD | < 0.05 | [8][10] |

| SPTLC1 | Y82 | Sphingolipid Metabolism | Significantly Higher in ITD | < 0.05 | [10] |

| FLT3 | Y842 | Receptor Activation Loop | No Significant Difference | > 0.05 | [8][10] |

| Table 1: Differential Phosphorylation in FLT3-ITD vs. FLT3-WT AML. Data is derived from phosphoproteomic studies of primary AML patient samples. This highlights the hyperactivation of specific pathways, like STAT5, in the mutant context. |

Key Experimental Protocols

Workflow for Phosphorylation Analysis by Western Blot

Western blotting is a fundamental technique to assess the phosphorylation status of specific proteins following receptor activation. This workflow outlines the key steps.

Detailed Methodology:

-

Cell Culture and Stimulation: Culture hematopoietic cells expressing wild-type FLT3 (e.g., Ba/F3-FLT3 transfectants, CD34+ primary cells) in appropriate media. Prior to stimulation, starve cells of growth factors for 4-16 hours to reduce basal signaling. Stimulate cells with a known concentration of recombinant FLT3 Ligand (e.g., 100 ng/mL) for various time points.[7]

-

Cell Lysis: Immediately terminate the stimulation by placing plates on ice and washing with ice-cold PBS. Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

-

Electrophoresis and Transfer: Denature equal amounts of protein lysate in Laemmli sample buffer. Separate proteins via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20). Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2). Quantify band densities using image analysis software.

Workflow for Phosphoproteomic Analysis

Mass spectrometry-based phosphoproteomics provides a global, unbiased view of changes in protein phosphorylation following FLT3 activation.

Detailed Methodology:

-

Sample Preparation: Prepare lysates from control and FL-stimulated cells as described above, typically using a urea-based lysis buffer to ensure complete protein denaturation. Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrichment is a critical step. Immobilized Metal Affinity Chromatography (IMAC) is a common method.[11]

-

Acidify the peptide digest and load onto an IMAC column/bead slurry charged with metal ions (e.g., Fe³⁺ or Ti⁴⁺).

-

The negatively charged phosphate groups on peptides will bind to the positively charged metal ions.

-

Wash the column extensively with a low-pH, high organic solvent buffer to remove non-phosphorylated peptides.

-

Elute the bound phosphopeptides using a high-pH buffer (e.g., containing ammonium hydroxide) or a phosphate-containing buffer.

-

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The LC separates the complex peptide mixture over time, and the mass spectrometer isolates peptide ions, fragments them, and measures the mass-to-charge ratio of the fragments.

-

Data Analysis: Use specialized software to search the fragmentation spectra against a protein database to identify the peptide sequences and pinpoint the exact site(s) of phosphorylation. For quantitative studies (e.g., using SILAC or label-free quantification), compare the signal intensities of phosphopeptides between the control and stimulated states to determine relative changes in phosphorylation.

Conclusion

The activation of wild-type FLT3 by its ligand is a highly controlled process that primarily engages the PI3K/AKT and RAS/MAPK pathways to regulate the survival and proliferation of hematopoietic progenitor cells. This physiological signaling stands in stark contrast to the aberrant, constitutive signaling from oncogenic FLT3 mutants, which notably includes strong, ligand-independent activation of STAT5. Understanding the specific downstream effectors and the quantitative differences in pathway activation between wild-type and mutant FLT3 is paramount for the development of targeted therapies that can selectively inhibit oncogenic signaling while minimizing impact on normal hematopoietic function. The methodologies and pathways detailed in this guide provide a framework for researchers to further investigate and characterize the nuanced roles of FLT3 signaling in health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. ashpublications.org [ashpublications.org]

- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Overexpression and constitutive activation of FLT3 induces STAT5 activation in primary acute myeloid leukemia blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Phosphoproteomic Characterization of Primary AML Samples and Relevance for Response Toward FLT3-inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phosphoproteome Analysis Reveals Differential Mode of Action of Sorafenib in Wildtype and Mutated FLT3 Acute Myeloid Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]

The FLT3 Receptor: A Core Technical Guide to its Structural Domains and Functional Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fms-like tyrosine kinase 3 (FLT3), also known as fetal liver kinase 2 (Flk2) or CD135, is a class III receptor tyrosine kinase (RTK) that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic progenitor cells. Dysregulation of FLT3 signaling, primarily through activating mutations, is a key driver in the pathogenesis of acute myeloid leukemia (AML), making it a critical therapeutic target. This technical guide provides an in-depth exploration of the structural domains of the FLT3 receptor, its mechanism of activation, the downstream signaling cascades it orchestrates, and detailed methodologies for its study.

I. Structural Domains of the FLT3 Receptor

The FLT3 receptor is a transmembrane glycoprotein with a molecular weight of approximately 155-160 kDa. Its structure is modular, comprising an extracellular domain (ECD), a single-pass transmembrane (TM) domain, a juxtamembrane (JM) domain, and an intracellular tyrosine kinase domain (TKD) interrupted by a kinase insert (KI).

| Domain | Amino Acid Residues (Human) | Key Features and Functions |

| Extracellular Domain (ECD) | 1-541 | Composed of five immunoglobulin (Ig)-like domains (D1-D5). D1-D3 are primarily involved in binding the FLT3 ligand (FL), while D4 and D5 are implicated in receptor dimerization.[1] |

| Transmembrane Domain (TM) | 542-562 | A single alpha-helical segment that anchors the receptor in the cell membrane. |

| Juxtamembrane Domain (JM) | 563-614 | Plays a crucial autoinhibitory role in the inactive state by interacting with the kinase domain. This region is a frequent site of internal tandem duplication (ITD) mutations in AML. |

| Tyrosine Kinase Domain (TKD) | 615-993 | Split into two lobes (N-lobe and C-lobe) by a kinase insert. The TKD contains the ATP-binding pocket and the activation loop. Point mutations in the TKD, particularly at aspartate 835 (D835), are another class of activating mutations in AML. |

| Kinase Insert (KI) | 769-805 | A hydrophilic sequence within the TKD whose precise function is not fully elucidated but may be involved in substrate recognition. |

II. Function and Activation of the FLT3 Receptor

Under normal physiological conditions, the activation of FLT3 is a tightly regulated process initiated by its cognate ligand, the FLT3 ligand (FL).

-

Ligand Binding: The dimeric FL binds to the extracellular Ig-like domains of two FLT3 monomers, inducing a conformational change.[1]

-

Dimerization: Ligand binding promotes the homodimerization of two FLT3 receptor molecules.

-

Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation of specific tyrosine residues within the activation loop and the juxtamembrane domain. This phosphorylation relieves the autoinhibitory constraints of the JM domain and fully activates the kinase.

-

Downstream Signaling: The phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and signaling molecules containing SH2 and PTB domains, initiating a cascade of intracellular signaling pathways.

In the context of AML, mutations in the FLT3 gene lead to ligand-independent constitutive activation of the receptor.

-

FLT3-ITD: Internal tandem duplications in the juxtamembrane domain disrupt its autoinhibitory function, leading to constitutive dimerization and kinase activation.

-

FLT3-TKD: Point mutations in the tyrosine kinase domain, most commonly at the D835 residue, stabilize the active conformation of the activation loop, resulting in constitutive kinase activity.

III. FLT3 Signaling Pathways

Activated FLT3, both wild-type and mutated, triggers several key downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary pathways include the RAS/MEK/ERK (MAPK) pathway, the PI3K/Akt pathway, and the STAT5 pathway.

A. PI3K/Akt Signaling Pathway

This pathway is a central regulator of cell survival, growth, and metabolism.

B. RAS/MEK/ERK (MAPK) Signaling Pathway

This pathway is crucial for cell proliferation and differentiation.

C. STAT5 Signaling Pathway

While activated by wild-type FLT3, the STAT5 pathway is particularly strongly and constitutively activated by FLT3-ITD mutations.

IV. Quantitative Data

The binding affinity of ligands and the potency of inhibitors against the FLT3 receptor are critical parameters in research and drug development.

A. Ligand Binding Affinity

| Ligand | Receptor | Method | Kd (nM) | Reference |

| FLT3 Ligand (FL) | Wild-Type FLT3 | Not Specified | ~0.7 |

B. Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) for selected FLT3 inhibitors against wild-type and mutant forms of the receptor.

Table 2.1: Biochemical Inhibitory Activity of FLT3 Inhibitors

| Inhibitor | FLT3 Variant | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| Midostaurin | Wild-Type | Kinase Assay | - | 7.9 | [2] |

| Gilteritinib | Wild-Type | Kinase Assay | - | 1.0 | [2] |

| Quizartinib | Wild-Type | Kinase Assay | 4.2 | 3.3 | [2][3] |

| Crenolanib | Wild-Type | Kinase Assay | - | 0.28 | [2] |

| Sorafenib | Wild-Type | Kinase Assay | - | 5.9 | [2] |

| Quizartinib | FLT3-ITD | Kinase Assay | 1.1 | - | [3] |

| Quizartinib | FLT3-D835Y | Kinase Assay | >1000 | - | [3] |

| Quizartinib | FLT3-F691L | Kinase Assay | >1000 | - | [3] |

| FLT3-IN-3 | Wild-Type | Kinase Assay | 13 | - | [4] |

| FLT3-IN-3 | FLT3-D835Y | Kinase Assay | 8 | - | [4] |

Table 2.2: Cellular Inhibitory Activity of FLT3 Inhibitors

| Inhibitor | Cell Line | FLT3 Mutation | IC50 (nM) | Reference |

| Quizartinib | MV4-11 | FLT3-ITD | 0.40 | [2][3] |

| Quizartinib | MOLM-13 | FLT3-ITD | 0.89 | [2][3] |

| Quizartinib | MOLM-14 | FLT3-ITD | 0.73 | [2][3] |

| Midostaurin | MOLM-14 (parental) | FLT3-ITD | 10.12 | [2] |

| Gilteritinib | MOLM-14 (parental) | FLT3-ITD | 7.87 | [2] |

| Quizartinib | MOLM-14 (Midostaurin-resistant) | FLT3-ITD + RAS mutation | 0.67 | [2] |

V. Experimental Protocols

A. In Vitro FLT3 Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the kinase activity of purified FLT3.

Materials:

-

Recombinant human FLT3 (wild-type or mutant)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1 or specific peptide substrate)

-

ATP

-

FLT3 inhibitor of interest

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white opaque assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of the FLT3 inhibitor in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Reaction Setup: In a 384-well plate, add the following in order:

-

1 µL of inhibitor or vehicle (DMSO).

-

2 µL of FLT3 enzyme diluted in kinase buffer.

-

2 µL of a mix of substrate and ATP in kinase buffer.

-

-

Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.[3][4][5]

B. Cellular FLT3 Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of an inhibitor to block FLT3 autophosphorylation in intact cells.

Materials:

-

FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

FLT3 inhibitor of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FLT3 (e.g., Tyr591), anti-total-FLT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Seed FLT3-dependent AML cells and treat with various concentrations of the FLT3 inhibitor for a specified time (e.g., 2 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Perform densitometry to quantify the changes in phospho-FLT3 levels relative to total FLT3 and the loading control.[5][6]

C. FLT3 Immunoprecipitation from Primary AML Cells

This protocol describes the immunoprecipitation of FLT3 from primary patient samples for subsequent analysis.[7]

Materials:

-

Primary AML patient mononuclear cells

-

Lysis buffer (0.5% NP-40 containing lysis buffer with protease and phosphatase inhibitors)

-

Anti-FLT3 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Cell Lysis: Lyse primary AML cells in ice-cold lysis buffer.

-

Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Immunoprecipitation:

-

Collect the pre-cleared lysate and add the anti-FLT3 antibody.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washes: Pellet the beads and wash them several times with wash buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Analysis: The eluted proteins can then be analyzed by Western blotting as described in Protocol B.

VI. Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing FLT3 inhibitors.

VII. Conclusion

The FLT3 receptor is a well-validated and critical target in hematological malignancies, particularly AML. A thorough understanding of its structural domains, function, and signaling pathways is essential for the development of effective targeted therapies. This technical guide provides a comprehensive overview of the core aspects of FLT3 biology and offers detailed methodologies to facilitate further research and drug discovery efforts in this important area.

References

- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

The Landscape of FLT3 Expression Across Hematopoietic Lineages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase, plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic cells.[1] Its expression is tightly regulated throughout hematopoiesis, with high levels observed in immature hematopoietic cells.[2][3] Dysregulation of FLT3 signaling, often through activating mutations, is a key driver in the pathogenesis of hematologic malignancies, particularly Acute Myeloid Leukemia (AML).[4][5] This technical guide provides an in-depth overview of FLT3 expression across various hematopoietic lineages, details the experimental methodologies used for its quantification, and illustrates the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in hematology and oncology drug development.

Introduction

The Fms-like tyrosine kinase 3 (FLT3) receptor and its ligand (FLT3L) are critical regulators of early hematopoiesis.[6] FLT3 is a member of the class III receptor tyrosine kinase family and is primarily expressed on hematopoietic stem and progenitor cells (HSPCs). Upon binding of FLT3L, the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling cascades that govern cell survival, proliferation, and differentiation.[7] While essential for the normal development of the hematopoietic system, aberrant FLT3 activity is a well-established oncogenic driver, making it a prominent therapeutic target. Understanding the precise expression patterns of FLT3 across different hematopoietic cell types is fundamental for both basic research and the development of targeted therapies.

FLT3 Expression in Hematopoietic Lineages

FLT3 expression is dynamically regulated during hematopoietic differentiation, generally decreasing as cells commit to a specific lineage and mature.[6] Its expression is most prominent in hematopoietic stem cells and multipotent progenitors.[8]

Hematopoietic Stem and Progenitor Cells (HSPCs)

In humans, FLT3 is expressed on CD34+ hematopoietic stem cells and immature hematopoietic progenitors.[1][9] This includes long-term reconstituting HSCs.[9] In contrast, murine studies have suggested that long-term self-renewing HSCs are FLT3-negative, with expression initiating in multipotent progenitors (MPPs) as they lose self-renewal capacity.[10][11][12] This species-specific difference is a critical consideration in translational research. High levels of FLT3 expression in MPPs are associated with lymphoid and myeloid differentiation potential.[13]

Myeloid Lineage

FLT3 expression is maintained in early myeloid progenitors. Human common myeloid progenitors (CMPs) and granulocyte/macrophage progenitors (GMPs) express FLT3.[9][10] As these cells differentiate into mature myeloid cells like granulocytes and monocytes, FLT3 expression is downregulated.[14] However, activating mutations of FLT3 are frequently observed in Acute Myeloid Leukemia (AML), where high levels of the mutated receptor are expressed on leukemic blasts.[1][4] In fact, approximately 30% of AML patients harbor FLT3 mutations.[5]

Lymphoid Lineage

FLT3 plays a significant role in lymphopoiesis.[11] Common lymphoid progenitors (CLPs) express high levels of FLT3.[11] Its expression is crucial for the development of B-cells and T-cells, although it is restricted to the earliest stages, such as pre-pro-B cells and early thymic progenitors (ETPs).[11][15] Similar to the myeloid lineage, FLT3 expression is extinguished as lymphoid cells mature.[16]

Dendritic Cells (DCs)

Dendritic cells, which can arise from both myeloid and lymphoid progenitors, maintain FLT3 expression through their terminal differentiation.[17][18] FLT3 signaling is crucial for the development and homeostasis of steady-state DCs.[18][19] Both conventional DCs (cDCs) and plasmacytoid DCs (pDCs) express FLT3.[20]

Quantitative Expression of FLT3

The following tables summarize the relative expression levels of FLT3 across different hematopoietic lineages based on data from various studies. It is important to note that expression levels can vary depending on the quantification method and the specific markers used to define cell populations.

Table 1: FLT3 Expression in Human Hematopoietic Lineages

| Cell Type | Lineage | Expression Level | References |

| Hematopoietic Stem Cells (CD34+) | Stem | High | [1][9] |

| Common Myeloid Progenitor (CMP) | Myeloid | Moderate to High | [9][10] |

| Granulocyte-Macrophage Progenitor (GMP) | Myeloid | Moderate | [9][10] |

| Monocytes | Myeloid | Low to Negative | [1] |

| Granulocytes | Myeloid | Negative | [17] |

| Common Lymphoid Progenitor (CLP) | Lymphoid | High | [11] |

| Pre-Pro-B Cells | Lymphoid | Moderate to High | [11] |

| Mature B-Cells | Lymphoid | Negative | [17] |

| Early Thymic Progenitors (ETPs) | Lymphoid | Moderate | [11][15] |

| Mature T-Cells | Lymphoid | Negative | [17] |

| Dendritic Cells (cDC and pDC) | Myeloid/Lymphoid | High | [17][19][20] |

| Acute Myeloid Leukemia (AML) Blasts | Malignant Myeloid | High (especially with FLT3 mutations) | [1][4][21] |

Table 2: FLT3 Expression in Murine Hematopoietic Lineages

| Cell Type | Lineage | Expression Level | References |

| Long-Term HSC (LT-HSC) | Stem | Negative | [6][10] |

| Short-Term HSC (ST-HSC) | Stem | Low to Moderate | [4] |

| Multipotent Progenitor (MPP) | Stem/Progenitor | High | [6][11] |

| Common Myeloid Progenitor (CMP) | Myeloid | Low to Moderate | [4] |

| Granulocyte-Macrophage Progenitor (GMP) | Myeloid | Low | [4][14] |

| Common Lymphoid Progenitor (CLP) | Lymphoid | High | [11] |

| Dendritic Cells | Myeloid/Lymphoid | High | [17][19] |

Experimental Protocols for FLT3 Analysis

Accurate quantification of FLT3 expression is crucial for both research and clinical diagnostics. The following sections detail the common methodologies employed.

Flow Cytometry for Cell Surface FLT3 Expression

Flow cytometry is a powerful technique for quantifying the percentage of cells expressing a surface marker and the relative amount of the marker per cell.

Protocol: Immunofluorescent Staining of FLT3

-

Cell Preparation:

-

Isolate mononuclear cells from bone marrow or peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash the cells twice with cold phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).

-

Resuspend the cells to a concentration of 1 x 10^6 cells/100 µL in staining buffer (PBS with 2% FBS).

-

-

Blocking:

-

To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent (e.g., normal human serum or a commercially available Fc block) for 10-15 minutes on ice.[22]

-

-

Antibody Staining:

-

Add a phycoerythrin (PE)-conjugated anti-human FLT3 (CD135) monoclonal antibody at the manufacturer's recommended concentration.[22]

-

Concurrently, add other lineage-specific antibodies (e.g., CD34, CD38, CD117, lineage markers) conjugated with different fluorochromes to identify specific hematopoietic populations.

-

Incubate for 30 minutes on ice in the dark.

-

-

Washing:

-

Wash the cells twice with 2 mL of cold staining buffer to remove unbound antibodies. Centrifuge at 300 x g for 5 minutes.

-

-

Data Acquisition:

-

Resuspend the cell pellet in 500 µL of staining buffer.

-

Analyze the samples on a flow cytometer. Acquire a sufficient number of events (e.g., 100,000 to 1,000,000) for robust statistical analysis.

-

-

Data Analysis:

-

Gate on the cell population of interest based on forward and side scatter properties and the expression of lineage-specific markers.

-

Determine the percentage of FLT3-positive cells and the mean fluorescence intensity (MFI) within the gated population.

-

Quantitative Real-Time PCR (qRT-PCR) for FLT3 mRNA Expression

qRT-PCR is used to measure the transcript levels of the FLT3 gene.

Protocol: FLT3 mRNA Quantification

-

RNA Extraction:

-

Isolate total RNA from the cell population of interest using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for FLT3, and a suitable qPCR master mix (e.g., TaqMan Fast Advanced Master Mix, Applied Biosystems).

-

Use a validated primer-probe set for human FLT3. A housekeeping gene (e.g., GAPDH, ACTB) should be used as an endogenous control for normalization.

-

Perform the reaction on a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for FLT3 and the housekeeping gene.

-

Calculate the relative expression of FLT3 using the ΔΔCt method.

-

Western Blotting for FLT3 Protein Expression and Phosphorylation

Western blotting allows for the detection of total FLT3 protein and its phosphorylated (activated) form.

Protocol: Analysis of FLT3 Phosphorylation

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.[23]

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[23]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[23]

-

Incubate the membrane with a primary antibody specific for phospho-FLT3 (e.g., anti-phospho-FLT3 Tyr591) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

-

-

Stripping and Reprobing:

-

To determine total FLT3 levels, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody that recognizes total FLT3.

-

A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.

-

FLT3 Signaling Pathways

Activation of FLT3 by its ligand initiates a cascade of intracellular signaling events that are crucial for the biological functions of hematopoietic progenitor cells. The primary pathways activated by FLT3 include the PI3K/AKT, RAS/MAPK, and STAT pathways.[1][7]

Caption: FLT3 signaling pathway upon ligand binding.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the experimental protocols described above.

Caption: Workflow for FLT3 analysis by flow cytometry.

Caption: Workflow for FLT3 mRNA quantification by qRT-PCR.

Conclusion

FLT3 is a critical regulator of normal hematopoiesis, with its expression largely confined to immature progenitor cells. The distinct expression patterns between human and murine hematopoietic systems underscore the importance of careful model selection in preclinical studies. The high-level expression of FLT3 in various hematologic malignancies, particularly AML, and its role in driving leukemogenesis, have solidified its position as a key therapeutic target. The methodologies detailed in this guide provide a robust framework for the accurate assessment of FLT3 expression, which is essential for advancing our understanding of its biological roles and for the clinical development of FLT3 inhibitors.

References

- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of FLT3 in hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. FLT3 in lineage specification and plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Flt3 is expressed at the hematopoietic stem cell and the granulocyte/macrophage progenitor stages to maintain cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Direct role of FLT3 in regulation of early lymphoid progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mapping differentiation pathways from hematopoietic stem cells using Flk2/Flt3 lineage tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 14. Expression and role of FLT3 in regulation of the earliest stage of normal granulocyte-monocyte progenitor development | Blood | American Society of Hematology [ashpublications.org]

- 15. Direct role of FLT3 in regulation of early lymphoid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

- 17. Flt3 Ligand Regulates Dendritic Cell Development from Flt3+ Lymphoid and Myeloid-committed Progenitors to Flt3+ Dendritic Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Regulatory Dendritic Cells Induced by Bendamustine Are Associated With Enhanced Flt3 Expression and Alloreactive T-Cell Death [frontiersin.org]

- 19. The correlation between Flt3-ITD mutation in dendritic cells with TIM-3 expression in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. FLT3 receptor expression on the surface of normal and malignant human hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. FLT3, a prognostic biomarker for acute myeloid leukemia (AML): Quantitative monitoring with a simple anti‐FLT3 interaction and flow cytometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Biology of the FLT3 Gene and its Isoforms

Introduction: The Role of FLT3 in Hematopoiesis

Fms-like tyrosine kinase 3 (FLT3), also known as CD135, is a class III receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of hematopoietic progenitor cells.[1][2][3] Encoded by the FLT3 gene, this receptor is crucial for the normal development of stem cells and the immune system.[4] Its expression is primarily found on hematopoietic stem and progenitor cells (HSPCs), including both myeloid and lymphoid precursors, but it is largely absent from mature hematopoietic cells.[2][5][6] The FLT3 ligand (FL), expressed by bone marrow stromal cells, binds to the FLT3 receptor, inducing its dimerization and subsequent activation of intracellular signaling cascades that govern essential cellular processes.[4][5]

While critical for normal blood cell development, the FLT3 gene is frequently mutated in hematologic malignancies, most notably in Acute Myeloid Leukemia (AML).[4][7] Activating mutations in FLT3 are the most common genetic alterations in AML, occurring in approximately one-third of newly diagnosed patients.[8][9] These mutations lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled cell proliferation and survival, which is a hallmark of leukemogenesis.[1][8] Consequently, FLT3 has emerged as a significant prognostic marker and a key therapeutic target in AML.[1][5][10]

The FLT3 Gene and Protein: Structure and Isoforms

Gene and Protein Structure

The human FLT3 gene is located on chromosome 13q12.[2] It spans approximately 97.3 kilobases and contains 24 exons, which are transcribed into a mature mRNA of about 3.8 kilobases.[11]

The resulting FLT3 protein is a 993-amino acid transmembrane receptor.[11][12] Like other class III receptor tyrosine kinases such as c-KIT and c-FMS, the FLT3 protein is composed of several distinct functional domains:[2][5]

-

Extracellular Domain (ECD): Comprising five immunoglobulin (Ig)-like domains, this region is responsible for binding the FLT3 ligand.[5][11][13]

-

Transmembrane Domain (TMD): A single-pass alpha-helical segment that anchors the receptor in the cell membrane.[5][13]

-

Juxtamembrane (JM) Domain: An intracellular region that plays a critical autoinhibitory role in the receptor's inactive state.[5][12][14] This domain is a frequent site of activating mutations.

-

Tyrosine Kinase (TK) Domain: This domain is split into two parts (TKD1 and TKD2) by a kinase insert.[5][11] It possesses the enzymatic activity responsible for autophosphorylation and the phosphorylation of downstream signaling substrates. The activation loop within TKD2 is another common site for mutations.[8][15]

FLT3 Isoforms

Alternative splicing of the FLT3 gene can generate several protein isoforms, adding complexity to its biological functions.[16][17] Aberrant splicing of FLT3 has been observed in AML, leading to isoforms with altered extracellular domains.[18] While research into the specific functions of each isoform is ongoing, some variants are known to have different functional capacities. For instance, one isoform lacking exon 19 results in a truncated, non-functional tyrosine kinase domain.[18] Other isoforms resulting from deletions in the extracellular region may contribute to the pathology of AML.[17][18] The presence of these shorter variants can complicate the diagnosis and treatment of FLT3-mutated leukemia.[16]

FLT3 Signaling Pathways

Wild-Type FLT3 Signaling

In normal hematopoietic cells, the FLT3 signaling pathway is tightly regulated. Activation is initiated by the binding of its ligand, FL, which induces receptor dimerization.[2][8] This dimerization triggers a conformational change, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[19] These phosphotyrosine sites serve as docking platforms for various adaptor proteins and signaling molecules, including SHC, GRB2, and GAB2.[5] This assembly activates several key downstream signaling cascades:[2][5][11][12]

-

RAS/MAPK Pathway: Promotes cell proliferation and differentiation.

-

PI3K/AKT Pathway: A crucial pathway for promoting cell survival and inhibiting apoptosis.

-

JAK/STAT Pathway (primarily STAT5): Involved in transcription regulation that drives cellular proliferation.

Constitutively Active Mutant FLT3 Signaling

Activating mutations in FLT3 disrupt the receptor's autoinhibitory mechanisms, leading to ligand-independent dimerization and constitutive kinase activity.[1][7][8] This results in the persistent and uncontrolled activation of the same downstream pathways (PI3K/AKT, RAS/MAPK, and STAT5) that are regulated by the wild-type receptor.[1][5][20] The constant signaling from mutant FLT3 provides leukemic blasts with a significant survival and proliferative advantage, contributing to the aggressive nature of FLT3-mutated AML.[16][21]

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ashpublications.org [ashpublications.org]

- 5. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Flt3 is expressed at the hematopoietic stem cell and the granulocyte/macrophage progenitor stages to maintain cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FLT3 and acute myelogenous leukemia: biology, clinical significance and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 9. Acute myeloid leukemia with FLT3 mutation: Definition and effects [medicalnewstoday.com]

- 10. FLT3 Tyrosine Kinase Inhibition as a Paradigm for Targeted Drug Development in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. thermofisher.com [thermofisher.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Current knowledge about FLT3 gene mutations, exploring the isoforms, and protein importance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ashpublications.org [ashpublications.org]

- 20. rexhealth.com [rexhealth.com]

- 21. FLT3-TKD in the prognosis of patients with acute myeloid leukemia: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

FLT3 Internal Tandem Duplication (ITD): A Technical Guide to its Discovery, Characterization, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations represents a pivotal moment in the understanding and treatment of acute myeloid leukemia (AML). As one of the most common genetic alterations in AML, FLT3-ITD is a key driver of leukemogenesis and a critical prognostic marker.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery, molecular characterization, and clinical significance of FLT3-ITD, with a focus on the experimental methodologies and signaling pathways that are central to ongoing research and drug development efforts.

Discovery and Initial Characterization

The seminal discovery of FLT3-ITD was first reported in 1996 by Nakao and colleagues.[4][5] Their research identified aberrant, longer transcripts of the FLT3 gene in a subset of AML patients.[4] This was subsequently characterized as an internal tandem duplication within the juxtamembrane (JM) domain of the FLT3 receptor.[4][5]

The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a crucial role in the normal development of hematopoietic stem and progenitor cells. The ITD mutation leads to a ligand-independent, constitutive activation of the FLT3 receptor.[6] This perpetual signaling cascade drives uncontrolled proliferation and survival of leukemic blasts, contributing to the aggressive nature of FLT3-ITD positive AML.[6][7]

Molecular Biology of FLT3-ITD

The FLT3-ITD mutation is an in-frame duplication of a segment of the FLT3 gene, typically ranging from 3 to over 400 base pairs. This duplication is most commonly found in exons 14 and 15, which encode the juxtamembrane domain. The presence of the ITD disrupts the autoinhibitory function of the JM domain, leading to constitutive kinase activity.

Constitutive Activation and Downstream Signaling

The constitutive activation of the FLT3 receptor in ITD-mutated cells triggers a cascade of downstream signaling pathways, primarily the STAT5, PI3K/AKT, and RAS/MAPK pathways.[7][8][9] These pathways are critical for cell survival, proliferation, and differentiation. The aberrant activation of these pathways contributes to the leukemic phenotype by promoting cell cycle progression and inhibiting apoptosis.

References

- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. mdpi.com [mdpi.com]

- 4. Internal tandem duplication of the flt3 gene found in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tyrosine Kinase Domain (TKD) Mutations in the FLT3 Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development and proliferation of hematopoietic stem and progenitor cells. In acute myeloid leukemia (AML), activating mutations in the FLT3 gene are among the most common genetic alterations, contributing significantly to leukemogenesis. While internal tandem duplication (ITD) mutations are more frequent, mutations within the tyrosine kinase domain (TKD) represent a clinically significant subset. This guide provides a comprehensive technical overview of FLT3-TKD mutations, including their prevalence, prognostic significance, underlying signaling mechanisms, detection methodologies, and the landscape of targeted therapeutics.

Prevalence and Prognostic Significance of FLT3-TKD Mutations

FLT3-TKD mutations are present in approximately 7-10% of AML cases.[1][2] The most common TKD mutations are point mutations affecting the D835 residue within the activation loop, with the D835Y substitution being the most frequent, accounting for about half of all TKD mutations.[3] Other less common mutations at this position include D835V, D835H, and D835E, as well as deletions of the I836 codon.[4]

The prognostic impact of FLT3-TKD mutations has been a subject of debate. Unlike FLT3-ITD mutations, which are consistently associated with a poor prognosis, the significance of TKD mutations can be more variable and may depend on co-occurring genetic alterations.[5] Some studies suggest that in the absence of other favorable prognostic markers, FLT3-TKD mutations can be associated with a worse disease-free survival.[3]

Table 1: Prevalence of Common FLT3-TKD Mutations in AML

| Mutation | Prevalence in AML | Reference |

| All FLT3-TKD | ~7-10% | [1][2] |

| D835Y | ~50% of all FLT3-TKD mutations | [3] |

| Other D835 (V, H, E) | Less frequent than D835Y | [4] |

| I836del | Less frequent | [4] |

Molecular Biology and Signaling Pathways

FLT3-TKD mutations lead to the constitutive, ligand-independent activation of the FLT3 receptor. This results in the continuous firing of downstream signaling pathways that drive cell proliferation, survival, and inhibit differentiation. The primary signaling cascades activated by FLT3-TKD mutations include the RAS/MEK/ERK, PI3K/AKT, and to a lesser extent, the STAT5 pathways.[6][7]

It is noteworthy that the signaling output of FLT3-TKD mutations can differ from that of FLT3-ITD mutations. While both mutation types activate the RAS/MEK/ERK and PI3K/AKT pathways, FLT3-ITD mutations typically induce a more potent activation of STAT5.[4][8] This differential signaling may contribute to the distinct clinical phenotypes associated with these mutations. Furthermore, the subcellular localization of the mutated receptor can influence signaling, with some studies suggesting that FLT3-TKD can activate STAT5 in the presence of a mutated NPM1 (NPM1c) due to altered cellular localization to the endoplasmic reticulum.[9][10]

Experimental Protocols for FLT3-TKD Mutation Detection

A variety of molecular techniques are employed for the detection of FLT3-TKD mutations. The choice of method often depends on the required sensitivity, throughput, and the specific information needed (e.g., qualitative detection versus quantitative assessment of mutant allele burden).

Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP)

This is a classic and cost-effective method for detecting known point mutations that alter a restriction enzyme recognition site. The D835 mutation in FLT3 is commonly detected using this method with the EcoRV restriction enzyme.[11][12]

Experimental Workflow:

Detailed Methodology:

-

DNA Extraction: Isolate genomic DNA from patient peripheral blood or bone marrow aspirate using a standard DNA extraction kit.

-

PCR Amplification:

-

Primers for FLT3-TKD (D835):

-

PCR Reaction Mix: Prepare a PCR reaction mix containing genomic DNA, the forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 60°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 5 minutes

-

-

-

EcoRV Digestion:

-

Incubate the PCR product with EcoRV restriction enzyme at 37°C for at least 2 hours.[13]

-

-

Fragment Analysis:

-

Separate the digested products using agarose gel electrophoresis or, for higher resolution, capillary electrophoresis.

-

-

Interpretation:

Capillary Electrophoresis

Capillary electrophoresis (CE) offers a high-resolution method for sizing DNA fragments and is often used in conjunction with PCR for both FLT3-ITD and TKD mutation analysis. For TKD mutations, it provides a more precise separation of digested and undigested fragments in a PCR-RFLP assay.[14]

Detailed Methodology: